molecular formula C20H22N4OS B184806 N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 5545-25-5

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

カタログ番号 B184806
CAS番号: 5545-25-5
分子量: 366.5 g/mol
InChIキー: MRWKIOBHPNGVOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, also known as EMA401, is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic effects in treating chronic pain. EMA401 has been found to be effective in animal models of neuropathic pain and has shown promising results in clinical trials.

作用機序

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a selective antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is expressed in the nervous system and has been implicated in the modulation of pain signaling. By blocking AT2R, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is thought to reduce pain signaling in the nervous system, leading to a reduction in chronic pain.

生化学的および生理学的効果

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models of chronic pain. These include a reduction in the activity of pain-sensing neurons in the spinal cord, a reduction in the release of pro-inflammatory cytokines, and an increase in the expression of endogenous pain-inhibiting molecules.

実験室実験の利点と制限

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been shown to be effective in reducing pain in a variety of animal models of chronic pain. However, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has some limitations, including its selectivity for the AT2R and its potential off-target effects.

将来の方向性

There are several future directions for research on N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. One area of interest is the potential for N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide to be used in combination with other drugs to enhance its efficacy. Another area of interest is the development of new drugs that target the same pathway as N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide but with improved selectivity and potency. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide in humans.

合成法

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-methyl-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with 4-ethylphenylacetyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form the final product.

科学的研究の応用

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been the subject of numerous scientific studies aimed at understanding its potential as a treatment for chronic pain. Animal studies have shown that N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is effective in reducing pain behavior in models of neuropathic pain, including nerve injury and chemotherapy-induced neuropathy. Clinical trials have also shown promising results, with N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

特性

CAS番号

5545-25-5

製品名

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

分子式

C20H22N4OS

分子量

366.5 g/mol

IUPAC名

N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4OS/c1-4-15-8-10-17(11-9-15)21-18(25)13-26-20-23-22-19(24(20)3)16-7-5-6-14(2)12-16/h5-12H,4,13H2,1-3H3,(H,21,25)

InChIキー

MRWKIOBHPNGVOK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C

正規SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。